molecular formula C19H23N7O B6472383 3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640956-64-3

3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6472383
CAS No.: 2640956-64-3
M. Wt: 365.4 g/mol
InChI Key: YVHIPTYZAVGXCB-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidine core substituted with a methyl group, a morpholine ring, and a piperazine-linked pyridine-4-carbonitrile moiety.

Properties

IUPAC Name

3-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-15-12-18(25-8-10-27-11-9-25)23-19(22-15)26-6-4-24(5-7-26)17-14-21-3-2-16(17)13-20/h2-3,12,14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHIPTYZAVGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine-Based Analogs

(a) 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (Compound B)
  • Key Difference : Replacement of the morpholine ring in Compound A with pyrrolidine.
  • Molecular Formula : C₁₉H₂₃N₇ (vs. Compound A’s C₁₈H₂₂N₇O).
  • Availability : Priced at $8–$11 per gram for research use .
(b) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Compound C)
  • Key Difference : Thiophene and phenyl substituents replace the pyrimidine and morpholine groups.
  • Structural Insight : Single-crystal X-ray data confirms a planar pyridine-thiophene system, suggesting enhanced π-stacking interactions compared to Compound A’s pyrimidine-morpholine core .
(c) BF18359: 3-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (Compound D)
  • Key Difference: A dimethylamino group replaces the methyl-morpholine substituent on the pyrimidine ring.
  • Molecular Weight : 309.369 g/mol (vs. Compound A’s ~364 g/mol).
  • Implications: The dimethylamino group may enhance solubility but reduce steric bulk, affecting target binding .

Pharmacologically Active Analogs

(a) Antimalarial Pyrimidines (Compounds 74 and 77)
  • Structure : Both feature trisubstituted pyrimidines with piperidine-carbonitrile or pyridyl groups.
  • Activity: These compounds exhibit fast-acting antimalarial effects, with EC₅₀ values in the nanomolar range against Plasmodium falciparum. The piperazine linker in Compound A may confer similar efficacy but remains untested .
(b) Kinase Inhibitors (Risovalisib and Risvodetinib)
  • Structural Overlap : Risovalisib includes a morpholine-pyrimidine core with a sulfonyl-piperazine group, while Risvodetinib uses a pyrimidine-piperazine scaffold linked to a benzamide.
  • Therapeutic Relevance : Both are kinase inhibitors (PI3K and tyrosine kinase, respectively), highlighting the versatility of pyrimidine-piperazine frameworks in targeted therapies .

Research Implications and Gaps

  • Structural Optimization : Compound A’s morpholine and pyridine-4-carbonitrile groups may enhance water solubility compared to pyrrolidine analogs (Compound B) but require empirical validation.
  • Therapeutic Potential: Analogous compounds (e.g., antimalarial pyrimidines and kinase inhibitors ) suggest Compound A could be repurposed for infectious or oncological diseases.
  • Synthetic Challenges : Evidence highlights the use of Suzuki coupling (for pyridyl groups ) and nucleophilic substitutions (for morpholine ), which are applicable to Compound A’s synthesis.

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